molecular formula C9H10O2 B130743 Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid CAS No. 102589-30-0

Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid

Cat. No.: B130743
CAS No.: 102589-30-0
M. Wt: 150.17 g/mol
InChI Key: KHKYIHFNQHBFAM-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid is a polycyclic organic compound with the molecular formula C9H10O2. It is characterized by a bicyclic structure consisting of a six-membered ring fused to two three-membered rings, with a carboxylic acid functional group attached to one of the carbon atoms in the six-membered ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex polycyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways. More detailed studies are required to identify the specific pathways and their downstream effects.

Result of Action

As a biochemical used in proteomics research , it may influence protein structure or function, but specific effects need to be determined through further study.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis and decarboxylation to yield the desired product. The reaction typically requires elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the bicyclic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a diketone, while reduction with lithium aluminum hydride can produce an alcohol.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane: A saturated analog with similar structural features but lacking the double bonds and carboxylic acid group.

    Bicyclo[2.2.2]octa-2,5-diene: Similar structure but without the carboxylic acid group.

    Norbornene: Another bicyclic compound with a different ring fusion pattern and reactivity.

Uniqueness

Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid is unique due to the presence of both a bicyclic ring system and a carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,5-7H,2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKYIHFNQHBFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560123
Record name Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102589-30-0
Record name Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Reactant of Route 2
Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Reactant of Route 3
Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Reactant of Route 4
Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Reactant of Route 5
Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Reactant of Route 6
Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid

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